Deulinoleic acid Deulinoleic acid
Brand Name: Vulcanchem
CAS No.: 31447-29-7
VCID: VC14601873
InChI: InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-/i8D2
SMILES:
Molecular Formula: C18H32O2
Molecular Weight: 282.5 g/mol

Deulinoleic acid

CAS No.: 31447-29-7

Cat. No.: VC14601873

Molecular Formula: C18H32O2

Molecular Weight: 282.5 g/mol

* For research use only. Not for human or veterinary use.

Deulinoleic acid - 31447-29-7

Specification

CAS No. 31447-29-7
Molecular Formula C18H32O2
Molecular Weight 282.5 g/mol
IUPAC Name (9Z,12Z)-11,11-dideuteriooctadeca-9,12-dienoic acid
Standard InChI InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-/i8D2
Standard InChI Key OYHQOLUKZRVURQ-ZVDPVMROSA-N
Isomeric SMILES [2H]C([2H])(/C=C\CCCCC)/C=C\CCCCCCCC(=O)O
Canonical SMILES CCCCCC=CCC=CCCCCCCCC(=O)O

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

Dilinoleic acid’s structure comprises two linoleic acid units (C18H32O2) linked via a covalent bond between their alkyl chains. The dimerization process preserves the cis configuration at the Δ9 and Δ12 positions, resulting in a molecule with four double bonds (C36H64O4) . This configuration creates a kinked geometry that impedes crystallization, explaining the compound’s wide melting range and liquid state at ambient temperatures .

Key Physicochemical Parameters

Table 1 summarizes critical physicochemical data for dilinoleic acid:

PropertyValueSource
Molecular formulaC36H64O4
Molecular weight560.89 g/mol
Melting point105–190°C
LogP (estimated)7.180
Water solubilityInsoluble
FDA UNII5RP695IQQ3

The compound’s low water solubility and high lipid affinity make it particularly suitable for anhydrous cosmetic systems, where it functions as a viscosity modifier and skin-conditioning agent .

Synthesis and Industrial Production

Dimerization Mechanism

Commercial production of dilinoleic acid occurs via thermal dimerization of linoleic acid under controlled conditions. The process involves a Diels-Alder reaction between conjugated dienoic acid moieties, forming a cyclohexene ring structure between two linoleic acid molecules . Catalytic methods using clay minerals or ionic liquids enhance reaction efficiency, achieving conversion rates exceeding 85% in optimized setups .

Purification and Quality Control

Post-synthesis purification employs fractional distillation under reduced pressure (0.1–5 mmHg) to separate the dimer from residual monomers and trimers. Gas chromatography–mass spectrometry (GC-MS) analysis typically reveals:

  • <0.5% free linoleic acid

  • <1% isostearyl alcohol (in esterified derivatives)

  • Trace oligomers (C54H96O6)

Industrial batches must comply with the EPA’s impurity limits, which cap residual monomers at 0.5% (w/w) for cosmetic-grade material .

Applications in Cosmetic Formulations

Skin-Conditioning Mechanisms

Dilinoleic acid derivatives function primarily as occlusive agents, forming a hydrophobic film that reduces transepidermal water loss (TEWL) by 18–22% in clinical studies . In lipstick formulations, concentrations up to 53% improve product spreadability and pigment dispersion while maintaining structural integrity at elevated temperatures .

Formulatory Compatibility

The compound’s ester derivatives exhibit broad compatibility with:

  • Silicones (cyclomethicone, dimethicone)

  • Hydrocarbon waxes (microcrystalline wax, ozokerite)

  • Polar solvents (propylene glycol, ethanol)

This versatility enables use in diverse systems, from anhydrous sticks to oil-in-water emulsions.

CompoundLD50 (Oral, Rat)Study DurationSource
Diisostearyl dimer dilinoleate>5.0 g/kg14-day
Dioctyldodecyl dimer dilinoleate>5.0 g/kg14-day

No mortality or clinical signs occurred at these doses, supporting classification as Category 5 (low toxicity) under GHS guidelines .

Subchronic Exposure Effects

A 13-week feeding study in CD rats (5% dietary dilinoleic acid) revealed:

  • 9.2% decrease in serum triglycerides (p<0.01)

  • 6.8% reduction in total cholesterol (p<0.05)

  • Peri-portal hepatocyte vacuolation in 40% of males

Table 2 details significant clinical chemistry alterations:

ParameterChange (% vs Control)SexDose Level
Alkaline phosphatase+28%M/F5%
Total cholesterol-6.8%M/F5%
Albumin/globulin ratio+12%M5%

These metabolic shifts suggest altered lipid absorption, though histological changes remained subpathological .

Regulatory Status and Compliance

Dilinoleic acid meets safety criteria for cosmetic use per:

  • EPA TSCA Inventory listing

  • FDA Indirect Food Additive Regulation 21 CFR 178.3910

  • EU Cosmetics Regulation (EC) No 1223/2009

Maximum permitted concentrations range from 10% (general cosmetics) to 53% (lip products), contingent on derivative form and application .

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